![molecular formula C20H18N2O4 B5862289 N'-(2,5-dimethoxybenzylidene)-1-hydroxy-2-naphthohydrazide](/img/structure/B5862289.png)
N'-(2,5-dimethoxybenzylidene)-1-hydroxy-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxybenzylidene)-1-hydroxy-2-naphthohydrazide, commonly known as DMHN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMHN is a hydrazone derivative of naphthoquinone and is known for its potent antioxidant and anti-inflammatory properties.
Mechanism of Action
DMHN exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of reactive oxygen species (ROS) and protect cells from oxidative damage. DMHN also inhibits the activity of inflammatory cytokines and enzymes, thereby reducing inflammation. Additionally, DMHN has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
DMHN has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of ROS and lipid peroxidation products, thereby protecting cells from oxidative damage. DMHN also reduces the levels of inflammatory cytokines and enzymes, leading to a reduction in inflammation. Additionally, DMHN has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
DMHN has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMHN also exhibits potent antioxidant and anti-inflammatory activities, making it a valuable tool for studying oxidative stress and inflammation. However, DMHN has some limitations as well. It is a hydrazone derivative of naphthoquinone, which may limit its bioavailability and pharmacokinetic properties. Additionally, DMHN may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
For research on DMHN include studying its potential as an anticancer agent, a neuroprotective agent, and an antimicrobial, antifungal, and antiviral agent. Overall, DMHN has significant potential for therapeutic applications, and further research is needed to fully explore its potential.
Synthesis Methods
DMHN can be synthesized through the reaction between 2-hydroxy-1-naphthaldehyde and 2,5-dimethoxybenzohydrazide. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and refluxed in ethanol for several hours. The resulting product is then purified through recrystallization to obtain pure DMHN.
Scientific Research Applications
DMHN has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. DMHN has also been shown to possess antimicrobial, antifungal, and antiviral properties, further expanding its potential applications in the field of medicine.
properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-15-8-10-18(26-2)14(11-15)12-21-22-20(24)17-9-7-13-5-3-4-6-16(13)19(17)23/h3-12,23H,1-2H3,(H,22,24)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVWUSNBIAEBJ-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.